tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

In pyridine-based building block synthesis, regioisomeric or unprotected analogs cause failed condensations and wasted resources. tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate (CAS 893423-62-6) provides the precise 2-chloro-3-formyl-4-(Boc-amino) substitution pattern essential for regioselective naphthyridinone formation. • Enables Akt1/Akt2 allosteric dual inhibitor synthesis (Bilodeau et al., 2008) • Orthogonal Boc protection permits sequential Cl cross-coupling, then late-stage amine reveal • 97% purity; ships ambient; store at 2-8°C under inert gas

Molecular Formula C11H13ClN2O3
Molecular Weight 256.686
CAS No. 893423-62-6
Cat. No. B565808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
CAS893423-62-6
SynonymsN-(2-Chloro-3-formyl-4-pyridinyl)-carbamic Acid 1,1-Dimethylethyl Ester;  (2-Chloro-3-formyl-4-pyridinyl)-carbamic Acid 1,1-Dimethylethyl Ester;  N-[2-Chloro-3-formyl-4-pyridinyl]carbamic Acid tert-Butyl Ester; _x000B_tert-Butyl (2-Chloro-3-formylpyridin-4-yl
Molecular FormulaC11H13ClN2O3
Molecular Weight256.686
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C=O
InChIInChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16)
InChIKeyYNHFPXDHWTUUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate – Properties & Sourcing


tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate, also known as 4-(Boc-amino)-2-chloro-3-pyridinecarbaldehyde, is a pyridine derivative with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol . The compound features a tert-butyl carbamate (Boc) protecting group at the 4-amino position, a chlorine atom at the 2-position, and a formyl (aldehyde) group at the 3-position of the pyridine ring . It is typically supplied as a white to off-white crystalline powder with a purity of ≥95% . Key physical properties include a boiling point of approximately 332 °C, a density of 1.314 g/cm³, and a flash point of 155 °C . The recommended storage condition is under inert gas (nitrogen or argon) at 2–8 °C .

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate Substitution Specificity


In pyridine-based building blocks, the precise orientation of substituents dictates both the outcome of subsequent synthetic transformations and the biological activity of final products. tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate possesses a unique 2-chloro-3-formyl-4-(Boc-amino) substitution pattern that is not interchangeable with regioisomers (e.g., 2-chloro-4-formylpyridin-3-ylcarbamate, CAS 1238324-73-6) or analogs lacking the Boc-protected amine. The ortho relationship between the chlorine and formyl groups, combined with the para-situated Boc-amino moiety, enables specific reactivity in condensation and cross-coupling reactions . Furthermore, the Boc protecting group is essential for maintaining stability during multi-step syntheses and can be selectively removed under acidic conditions to reveal a free amine, a feature absent in non-carbamate analogs such as 4-amino-2-chloro-3-formylpyridine [1]. Substitution with an incorrect regioisomer or unprotected analog would lead to different reaction pathways, altered yields, and ultimately failure to obtain the desired downstream intermediate or target molecule.

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Evidence vs Comparators


Allosteric Dual Akt1/Akt2 Inhibitor Synthesis

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is a documented reagent in the synthesis of naphthyridinones, a class of allosteric dual Akt1 and Akt2 inhibitors. The specific 2-chloro-3-formyl-4-(Boc-amino) arrangement on the pyridine ring enables the formation of the 1,6-naphthyridine scaffold, a critical pharmacophore for potent dual inhibition [1]. This precise regioisomeric configuration is not provided by closely related analogs such as tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate (CAS 1238324-73-6), which lacks the necessary ortho relationship between the chlorine and formyl groups for this specific condensation .

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

Synthetic Stability via Boc Protection

The Boc (tert-butoxycarbonyl) protecting group on the 4-amino position of tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate provides a key advantage over its unprotected analog, 4-amino-2-chloro-3-formylpyridine (CAS 338452-92-9). The Boc group prevents unwanted nucleophilic reactions at the amino site during transformations involving the reactive aldehyde or chlorine substituents . Quantitative stability data for the unprotected amine is limited, but the Boc-protected compound demonstrates consistent performance in multi-step syntheses, with a recommended storage condition of 2–8 °C under inert atmosphere to maintain integrity . In contrast, the unprotected analog is more prone to oxidation and requires more stringent handling to prevent degradation .

Organic Synthesis Protecting Groups Process Chemistry

Boiling Point & Density Differentiation

Physical properties such as boiling point and density can influence solvent selection, purification methods, and scale-up considerations. tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate has a reported boiling point of 332 °C and a density of 1.314 g/cm³ . In comparison, its regioisomer tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate (CAS 1238324-73-6) exhibits a lower boiling point of approximately 318–320 °C and a slightly higher density of 1.32 g/cm³ . While these differences are modest, they can affect chromatographic behavior and distillation parameters during purification.

Physical Chemistry Process Engineering Quality Control

Commercial Availability & Purity

Commercial availability from reputable suppliers is a practical differentiator for procurement decisions. tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is readily available from multiple vendors including Sigma-Aldrich (Apollo Scientific) with a purity of 95% and from Coompo Research Chemicals with a purity of 98% [1]. In contrast, its regioisomer tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate is less broadly stocked, with limited vendor options and often longer lead times . The consistent 95–98% purity range for the target compound ensures reliable performance in sensitive synthetic applications.

Procurement Quality Assurance Supply Chain

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Research & Industrial Applications


Naphthyridinone Allosteric Akt Inhibitors for Oncology

As documented by Bilodeau et al. (2008), tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate is a critical reagent in the construction of 1,6-naphthyridine and naphthyridinone scaffolds [1]. These scaffolds serve as the core of allosteric dual inhibitors targeting Akt1 and Akt2, two kinases implicated in cancer cell survival and proliferation. The compound's 2-chloro-3-formyl-4-(Boc-amino) substitution pattern enables the regioselective condensation necessary to form the naphthyridinone ring system. Researchers in medicinal chemistry and oncology drug discovery should prioritize this specific isomer to ensure synthetic success and to access the desired pharmacological profile of the final inhibitors [1].

Multi-Step Synthesis with Orthogonal Protection

The Boc-protected amine in tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate allows chemists to sequentially manipulate the aldehyde (formyl) and chlorine groups without affecting the amino functionality . This orthogonal protection strategy is essential in the construction of complex heterocyclic libraries where late-stage deprotection reveals a nucleophilic amine for further diversification. Typical workflows involve condensation of the aldehyde with nucleophiles, palladium-catalyzed cross-coupling at the 2-chloro position, and finally acidic cleavage of the Boc group to unveil the primary amine. The compound's documented stability at 2–8 °C under inert atmosphere ensures consistent performance across these multi-step sequences .

Process Development & Scale-Up with Reliable Supply

For process chemists and procurement specialists, the broad commercial availability of tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate in consistent purity grades (95–98%) simplifies sourcing and reduces supply chain risk . The compound's well-defined physical properties, including a boiling point of 332 °C and a density of 1.314 g/cm³, facilitate predictable behavior during distillation, chromatography, and formulation . Compared to less common regioisomers, the robust vendor network for this compound translates to shorter lead times and more reliable quality documentation, making it the preferred choice for pilot-scale synthesis and early-stage manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.